molecular formula C15H15BrO3 B14550881 1-Butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-3-methyl- CAS No. 61983-33-3

1-Butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-3-methyl-

Cat. No.: B14550881
CAS No.: 61983-33-3
M. Wt: 323.18 g/mol
InChI Key: ICDQNYVHXNWOMJ-UHFFFAOYSA-N
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Description

1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom, two hydroxyl groups, and a butanone moiety attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of a bromine atom to the naphthalene ring.

    Hydroxylation: Addition of hydroxyl groups to specific positions on the naphthalene ring.

    Alkylation: Attachment of the butanone moiety to the naphthalene ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include:

    Catalytic processes: Using catalysts to enhance reaction rates.

    Controlled temperature and pressure: Maintaining specific conditions to ensure the desired product formation.

Chemical Reactions Analysis

Types of Reactions

1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dehalogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential therapeutic uses.

    Medicine: Investigating its potential as a drug candidate for treating diseases.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE involves its interaction with molecular targets and pathways within biological systems. This may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Affecting cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE: shares structural similarities with other naphthalene derivatives, such as:

Uniqueness

The uniqueness of 1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE lies in its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

61983-33-3

Molecular Formula

C15H15BrO3

Molecular Weight

323.18 g/mol

IUPAC Name

1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)-3-methylbutan-1-one

InChI

InChI=1S/C15H15BrO3/c1-8(2)5-13(17)12-7-9-6-10(16)3-4-11(9)14(18)15(12)19/h3-4,6-8,18-19H,5H2,1-2H3

InChI Key

ICDQNYVHXNWOMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C(C(=C2C=CC(=CC2=C1)Br)O)O

Origin of Product

United States

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